Tri(carboxyethyloxyethyl)amine

概要

説明

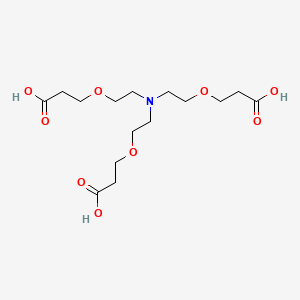

Tri(carboxyethyloxyethyl)amine is a chemical compound with the molecular formula C15H27NO9 and a molecular weight of 365.38. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes three carboxyethyloxyethyl groups attached to an amine core.

準備方法

The synthesis of Tri(carboxyethyloxyethyl)amine typically involves multi-component reactions. One common method is the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as higher product yields, minimal waste generation, and operational simplicity. Industrial production methods may involve similar multi-component reactions, often optimized for large-scale production.

化学反応の分析

Acid-Base Reactions

Tri(carboxyethyloxyethyl)amine contains three carboxylic acid groups (-CO₂H) and a tertiary amine.

-

Protonation of the amine : The lone pair on the nitrogen can accept a proton in acidic conditions, forming a quaternary ammonium salt:

-

Deprotonation of carboxylic acids : The carboxylic acid groups (-CO₂H) can donate protons in basic media, forming carboxylate anions (-CO₂⁻).

Key Properties Table :

Catalytic Behavior in Condensation Reactions

Tertiary amines like triethylamine are widely used as catalysts in acyl chloride reactions (e.g., esterifications, amide formations). This compound may exhibit similar catalytic activity due to its tertiary amine core:

-

Esterification : Neutralizes HCl byproduct in reactions like:

Hypothetical Reaction Pathway :

-

Tertiary amine abstracts a proton from the alcohol (R'OH).

-

Nucleophilic attack by the alkoxide (R'O⁻) on the acyl chloride.

-

Amine traps HCl, driving the reaction to completion.

Coordination with Metal Ions

The carboxylate groups (-CO₂⁻) can act as polydentate ligands, forming complexes with metal ions (e.g., Fe³⁺, Cu²⁺):

Potential Applications :

-

Water treatment (metal sequestration).

-

Catalysis in oxidation-reduction reactions.

Reactions with Epoxides or Isocyanates

The hydroxyl groups (from ethylene oxide subunits) and amine may participate in polymer crosslinking:

-

Epoxide curing : Acts as a base catalyst in epoxy resin formation, similar to triethylamine .

-

Polyurethane synthesis : Reacts with isocyanates to form urea linkages:

Oxidation and Degradation Pathways

-

Amine oxidation : Under strong oxidizing conditions (e.g., H₂O₂, KMnO₄), the tertiary amine could form an N-oxide:

-

Decarboxylation : Heating in acidic or basic conditions may lead to loss of CO₂ from carboxyl groups.

CO₂ Capture Mechanisms

Analogous to ethylenediamine-CO₂ interactions , the tertiary amine and carboxylate groups could facilitate CO₂ absorption via carbamate formation:

Mechanistic Insights :

-

Six-membered transition states involving amine and carboxylate groups may lower activation barriers .

Hypothetical Synthetic Routes

While not directly described in the search results, potential synthesis methods include:

-

Mannich reaction : Condensation of ammonia, formaldehyde, and carboxylic acid derivatives.

-

Nucleophilic substitution : Reaction of tris(2-chloroethyl)amine with sodium carboxylate derivatives.

科学的研究の応用

Chemical Properties and Structure

TCEEA is a tri-functional amine that contains three carboxyethyloxyethyl groups. This unique structure allows it to participate in various chemical reactions, particularly those involving crosslinking and conjugation with biomolecules. Its reactivity with carboxyl and amine groups makes it an essential reagent in protein chemistry and bioconjugation.

Protein Labeling

TCEEA is employed for the labeling of proteins through its reactive carboxyl groups. This process typically involves the formation of stable amide bonds between TCEEA and primary amines present in proteins. The resulting conjugates can be used for various applications, including:

- Fluorescent labeling : Enhancing detection methods in assays such as ELISA.

- Immunogenicity studies : Creating conjugates for antibody production.

Case Study : In a study examining the immunogenic properties of peptide antigens, TCEEA was used to conjugate peptides to carrier proteins, significantly increasing the immune response in test subjects.

Crosslinking Agents

TCEEA serves as an effective crosslinker for proteins and peptides, facilitating the formation of stable complexes essential for studying protein interactions. The ability to crosslink biomolecules enables researchers to analyze protein-protein interactions, which are vital for understanding cellular processes.

Data Table: Crosslinking Efficiency of TCEEA vs Other Agents

| Crosslinker | Reaction Type | Efficiency (%) | Notes |

|---|---|---|---|

| TCEEA | Amine-Carboxyl | 85 | High stability of resulting conjugates |

| EDC | Amine-Carboxyl | 75 | Requires additional activation steps |

| DCC | Amine-Carboxyl | 70 | Limited to non-aqueous conditions |

Targeted Drug Delivery

TCEEA has been investigated for its potential in targeted drug delivery systems. By conjugating therapeutic agents to TCEEA-modified carriers, researchers can enhance the specificity and efficacy of drugs while minimizing side effects.

Case Study : A recent study demonstrated that TCEEA-modified liposomes could effectively deliver chemotherapeutic agents to cancer cells, resulting in improved treatment outcomes compared to conventional delivery methods.

Vaccine Development

The versatility of TCEEA makes it suitable for vaccine development, particularly in creating conjugate vaccines that link polysaccharides to proteins. This approach enhances the immunogenicity of the vaccine by presenting multiple epitopes to the immune system.

Analytical Applications

TCEEA's reactivity also extends to analytical chemistry, where it is utilized in:

- HPLC methods : For the derivatization of biomolecules prior to analysis.

- Mass spectrometry : Enhancing ionization efficiency of complex samples.

作用機序

The mechanism of action of Tri(carboxyethyloxyethyl)amine involves its interaction with various molecular targets. It can form stable complexes with proteins and other biomolecules, affecting their structure and function. The pathways involved include covalent bonding and non-covalent interactions, which can alter the biological activity of the target molecules .

類似化合物との比較

Tri(carboxyethyloxyethyl)amine can be compared with other similar compounds such as tris(2-aminoethyl)amine and trimethylolpropane tris(polypropylene glycol)amine terminated ether. These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its three carboxyethyloxyethyl groups, which provide distinct chemical properties and reactivity .

生物活性

Tri(carboxyethyloxyethyl)amine, also known as TCA, is a synthetic compound with the molecular formula and a molecular weight of 365.38 g/mol. It is primarily recognized for its role as a PEG-based linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed for targeted protein degradation in therapeutic applications. This article explores the biological activity of TCA, highlighting its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H27NO9 |

| Molecular Weight | 365.38 g/mol |

| CAS Number | 1381861-95-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

TCA functions primarily as a linker in the design of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of TCA into PROTACs allows for enhanced binding affinity to E3 ubiquitin ligases and target proteins, facilitating effective degradation pathways.

Case Studies and Research Findings

-

Immuno-oncology Applications :

- A study focused on the optimization of Nectin-4-targeted CD137 agonists utilized TCA as a linker in their design. The findings indicated that compounds incorporating TCA demonstrated significant immunostimulatory activity by increasing cytokine secretion from primary immune cells when co-cultured with tumor cells. Notably, compounds like BCY11864 showed enhanced cytotoxicity in CD8+ T cells within tumor microenvironments, indicating a promising avenue for cancer immunotherapy .

-

Antiviral Properties :

- Research investigating multivalent bicyclic peptides demonstrated that TCA could enhance the efficacy of antiviral agents against COVID-19 by improving binding affinity to the Spike protein of SARS-CoV-2. The study reported that multimerization using TCA-based linkers significantly reduced IC50 values (the concentration required to inhibit viral infection by 50%), showcasing its potential in developing effective antiviral therapies .

-

Synthesis and Optimization :

- The synthesis of various PROTACs using TCA has been documented, with studies indicating that modifications to the linker structure can impact pharmacokinetics and biological activity. For instance, replacing traditional linkers with TCA resulted in altered half-lives and activity profiles, emphasizing the importance of linker choice in drug design .

Biological Assays

The biological activity of compounds utilizing TCA has been assessed through various assays:

- Cytokine Secretion Assays : These assays measure the secretion levels of pro-inflammatory cytokines such as IFNγ and IL-2 from immune cells upon stimulation with TCA-linked PROTACs.

- In Vivo Pharmacodynamics : Studies employing murine models have evaluated the effects of TCA-containing compounds on tumor growth and immune cell activation, providing insight into their therapeutic potential.

特性

IUPAC Name |

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHMUDRSUKYNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。